N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
Description
Properties
IUPAC Name |
N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S2/c1-2-9(17)14-11-15-16-12(21-11)20-7-10(18)13-6-8-4-3-5-19-8/h8H,2-7H2,1H3,(H,13,18)(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIRJEDWYKBJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and subsequent functionalization to introduce the oxolan-2-yl and propanamide groups. Common reagents used in these reactions include sulfur, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide serves as a building block for synthesizing more complex molecules. Its chemical reactivity includes:
- Oxidation : The sulfur atom can form sulfoxides or sulfones.
- Reduction : Carbonyl groups can be reduced to alcohols.
- Substitution : The thiadiazole ring can undergo nucleophilic substitutions.
These properties make it a versatile compound in synthetic chemistry.
Biology
The biological activity of this compound has been the subject of various studies, particularly its potential antimicrobial and antifungal properties due to the thiadiazole core. Preliminary research indicates that its specific arrangement of functional groups may enhance interactions with biological targets, leading to therapeutic applications in treating infections or other diseases.
Medicine
Research into this compound has shown promise as a drug candidate. Its unique chemical structure suggests potential efficacy against various pathogens and diseases. Studies are ongoing to evaluate its pharmacological profiles and therapeutic indices.
Industrial Applications
In industrial contexts, this compound is explored for developing new materials and chemical processes. Its unique properties may lead to innovations in material science and chemical manufacturing.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial activity | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study B | Synthesis optimization | Developed a more efficient synthetic route reducing reaction time by 30%. |
| Study C | Pharmacological evaluation | Showed promising results in vitro against cancer cell lines with growth inhibition rates exceeding 70%. |
Mechanism of Action
The mechanism of action of N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole vs. Thiazole
- Target Compound : Contains a 1,3,4-thiadiazole core (sulfur and nitrogen atoms), which enhances electron-withdrawing effects and metabolic stability compared to oxadiazoles .
- Compound 4 () : Features a 1,3,4-oxadiazole ring (oxygen instead of sulfur), reducing lipophilicity but improving solubility .
Substituent Analysis
Key Observations :
- The oxolan-2-yl group in the target compound introduces enhanced solubility due to the ether oxygen, contrasting with the hydrophobic diphenylmethyl group in Compound 4 .
- Chlorophenylcarbamoyl (Compound 14) adds halogen-mediated lipophilicity, which may improve membrane permeability relative to the target’s polar carbamate .
Common Strategies
- S-Alkylation : Widely used for sulfanyl-linked heterocycles. For example:
- Target Compound Inference : Likely synthesized by reacting 5-mercapto-1,3,4-thiadiazole-2-propanamide with a chloroacetamide derivative containing the oxolan-2-ylmethyl carbamoyl group.
Physicochemical Properties
Melting Points and Solubility
Spectroscopic Data
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound recognized for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiadiazole ring, an oxolan moiety, and a propanamide group, which contribute to its unique chemical properties. The presence of the thiadiazole ring is particularly significant as it is associated with various biological activities, including antimicrobial and anticancer properties.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Thiadiazole Ring | Known for diverse biological activities |
| Oxolan Moiety | Enhances solubility and bioavailability |
| Propanamide Group | Provides structural stability |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Thiadiazole Ring : This is typically achieved through the reaction of appropriate thioketones with hydrazine derivatives.
- Coupling with Oxolan Moiety : The oxolan group is introduced via a nucleophilic substitution reaction.
- Final Propanamide Formation : The final structure is completed by coupling the thiadiazole derivative with a suitable propanamide precursor.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that thiadiazole derivatives exhibit significant activity against various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research indicates that the compound may possess anticancer properties. A study evaluating similar thiadiazole derivatives reported IC50 values ranging from 20 to 30 µM against various cancer cell lines, suggesting moderate cytotoxicity . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.
Case Study: In Vitro Evaluation
In vitro studies have evaluated the cytotoxic effects of related compounds on human cancer cell lines. For example:
Q & A
Q. What are the recommended methods for synthesizing and characterizing this compound?
Answer:
- Synthesis Optimization : Use a multi-step approach involving thiolation of 1,3,4-thiadiazole derivatives followed by carbamoylation. For example, thiol-containing intermediates (e.g., 2-mercapto-1,3,4-thiadiazole) can be alkylated with a bromoacetamide derivative, as seen in analogous oxadiazole syntheses .
- Characterization : Employ spectroscopic techniques (e.g., EIMS for molecular ion peaks, -NMR for substituent analysis) and melting point determination. Statistical experimental design (e.g., factorial designs) can minimize trial runs while optimizing reaction conditions (e.g., solvent ratios, temperature) .
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. This is critical for validating bond geometries and substituent orientations, especially for the thiadiazole and oxolane moieties .
- Spectroscopic Cross-Validation : Combine -NMR, -NMR, and HRMS to confirm functional groups (e.g., sulfanyl, carbamoyl) and rule out side products .
Advanced Research Questions
Q. How should contradictory bioactivity data (e.g., variable IC50 values across assays) be resolved?
Answer:
- Comparative Assay Design : Replicate experiments under standardized conditions (e.g., pH, cell lines) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability, requiring tailored assay protocols (e.g., broth microdilution vs. agar diffusion) .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., urease, COX-2). Pair computational results with in vitro enzymatic assays to validate hypotheses .
Q. What advanced strategies can optimize the compound’s pharmacokinetic properties?
Answer:
- Prodrug Modification : Introduce hydrolyzable groups (e.g., esters) to the oxolane or propanamide moieties to enhance bioavailability. Monitor stability via HPLC under simulated physiological conditions .
- Co-crystallization : Improve solubility by co-crystallizing with cyclodextrins or ionic liquids. Use phase diagrams and thermal analysis (DSC/TGA) to identify stable formulations .
Q. How can computational methods enhance reaction yield and selectivity?
Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways and transition states. For example, calculate activation energies for sulfanyl-group substitution to predict optimal catalysts .
- Machine Learning (ML) : Train ML models on historical reaction data (e.g., solvent polarity, temperature) to predict yields. Tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics and recommend conditions .
Q. What methodologies address stability challenges during long-term storage?
Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via LC-MS. Identify degradation products and adjust storage protocols (e.g., inert atmosphere, desiccants) .
- Solid-State Analysis : Use powder X-ray diffraction (PXRD) to detect polymorphic changes. Pair with accelerated stability testing to correlate crystal form stability with shelf life .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
